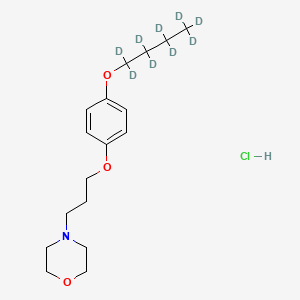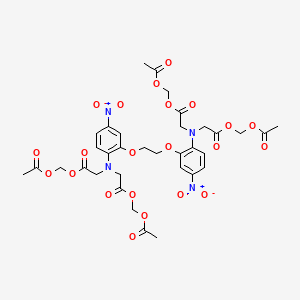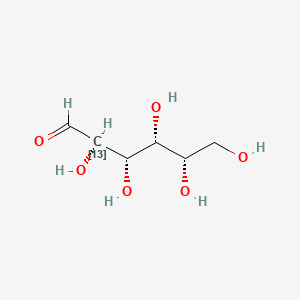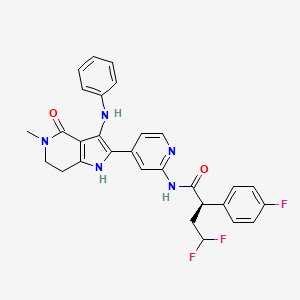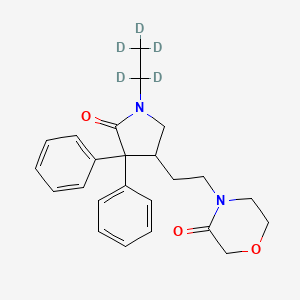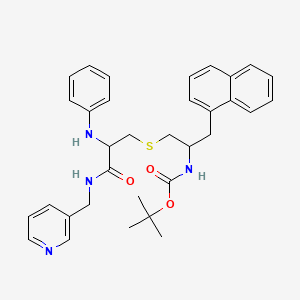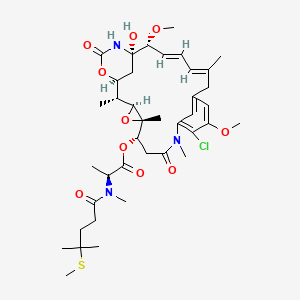
D-Proline-2,5,5-D3-N-fmoc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Proline-2,5,5-D3-N-fmoc: is a labelled derivative of D-Proline, where the hydrogen atoms at positions 2, 5, and 5 of the proline ring are replaced with deuterium atoms. The compound is further protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom. This modification makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline-2,5,5-D3-N-fmoc typically involves the following steps:
Deuteration of Proline: The starting material, D-Proline, undergoes deuteration to replace the hydrogen atoms at positions 2, 5, and 5 with deuterium atoms. This can be achieved using deuterium gas or deuterated reagents under specific conditions.
Fmoc Protection: The deuterated D-Proline is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions:
Substitution Reactions: D-Proline-2,5,5-D3-N-fmoc can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected nitrogen atom. Common reagents for these reactions include nucleophiles like amines and thiols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine or 4-methylpiperidine in DMF.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Bases: Piperidine, 4-methylpiperidine
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products:
Fmoc-Deprotected D-Proline-2,5,5-D3: The major product formed after deprotection is the deprotected D-Proline-2,5,5-D3, which can be further utilized in peptide synthesis and other applications.
科学的研究の応用
Chemistry:
Peptide Synthesis: D-Proline-2,5,5-D3-N-fmoc is widely used in solid-phase peptide synthesis (SPPS) as a building block.
Biology:
Protein Structure Studies: The deuterium-labelled D-Proline can be used in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics.
Medicine:
Drug Development: The compound can be used in the development of proline-containing drugs and peptidomimetics.
Industry:
Catalysis: this compound can serve as an asymmetric catalyst in various organic reactions, enhancing the enantioselectivity of the products.
作用機序
The mechanism of action of D-Proline-2,5,5-D3-N-fmoc is primarily related to its role as a building block in peptide synthesis and its use in structural studies. The Fmoc group protects the nitrogen atom, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in peptide bond formation. The deuterium atoms provide stability and unique spectral properties for analytical studies .
類似化合物との比較
L-Proline-2,5,5-D3-N-fmoc: Similar to D-Proline-2,5,5-D3-N-fmoc but with the L-configuration. It is used in similar applications but may exhibit different stereochemical properties.
Fmoc-D-Proline: The non-deuterated form of this compound.
Uniqueness: this compound is unique due to its deuterium labelling, which enhances its utility in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral signatures, making it valuable for studying protein structures and dynamics.
特性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(2R)-2,5,5-trideuterio-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1/i11D2,18D |
InChIキー |
ZPGDWQNBZYOZTI-LVBRSFGNSA-N |
異性体SMILES |
[2H][C@@]1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)([2H])[2H])C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
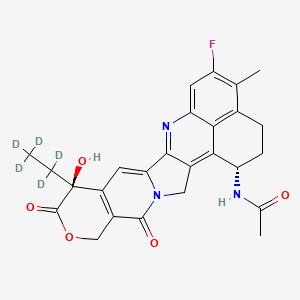
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)



